

2,3,4-Trichlorobenzenethiol CAS number and identifiers

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Compound of Interest

Compound Name: 2,3,4-Trichlorobenzenethiol

Cat. No.: B15362688

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A Comprehensive Technical Guide to 2,4,5-Trichlorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This technical guide focuses on 2,4,5-Trichlorobenzenethiol.

Initial research efforts to compile data on **2,3,4-Trichlorobenzenethiol** did not yield a registered CAS number or sufficient public data for a comprehensive review, suggesting it is a less common isomer.

Chemical Identifiers and Physical Properties

2,4,5-Trichlorobenzenethiol, a chlorinated aromatic thiol, is a compound of interest in various chemical and research applications. Below is a summary of its key identifiers and physical characteristics.

Identifier	Value
CAS Number	3773-14-6[1]
EC Number	223-223-7[1]
PubChem CID	19597[1]
IUPAC Name	2,4,5-Trichlorobenzenethiol[1]
Synonyms	2,4,5-Trichlorothiophenol, 2,4,5-Trichlorophenyl Mercaptan
Molecular Formula	C ₆ H ₃ Cl ₃ S[1]
Molecular Weight	213.50 g/mol
Appearance	White to almost white crystalline powder
InChI Key	JARIALSGFxecch-UHFFFAOYSA-N[1]
SMILES	C1=C(C(=CC(=C1Cl)Cl)Cl)S[1]

Experimental Protocols: Synthesis of 2,4,5-Trichlorobenzenethiol

A common and effective method for the synthesis of 2,4,5-Trichlorobenzenethiol involves a multi-step process starting from the readily available 1,2,4-trichlorobenzene. The general workflow involves nitration, reduction to an aniline, diazotization, and subsequent conversion to the thiol.

Step 1: Nitration of 1,2,4-Trichlorobenzene to 1,2,4-Trichloro-5-nitrobenzene

This initial step introduces a nitro group onto the benzene ring, which can then be reduced to an amine.

- Materials: 1,2,4-trichlorobenzene, fuming nitric acid, concentrated sulfuric acid.
- Procedure:

- Carefully add 1,2,4-trichlorobenzene to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.
- Maintain the reaction temperature below 50-60°C to control the exothermic reaction.
- After the addition is complete, stir the mixture for several hours at room temperature to ensure complete nitration.
- Pour the reaction mixture onto crushed ice to precipitate the 1,2,4-trichloro-5-nitrobenzene.
- Filter the solid product, wash with cold water until neutral, and dry.

Step 2: Reduction of 1,2,4-Trichloro-5-nitrobenzene to 2,4,5-Trichloroaniline

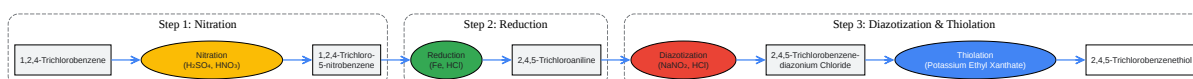
The nitro group is reduced to an amine, forming the key intermediate 2,4,5-trichloroaniline.

- Materials: 1,2,4-trichloro-5-nitrobenzene, iron powder, hydrochloric acid, ethanol (or another suitable solvent).
- Procedure:
 - Suspend 1,2,4-trichloro-5-nitrobenzene in a mixture of ethanol and water.
 - Heat the mixture to reflux and add iron powder in portions.
 - Add concentrated hydrochloric acid dropwise to catalyze the reduction.
 - After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
 - Filter the hot reaction mixture to remove iron and iron oxides.
 - Cool the filtrate and neutralize with a base (e.g., sodium carbonate) to precipitate the 2,4,5-trichloroaniline.
 - Filter the product, wash with water, and dry.

Step 3: Diazotization of 2,4,5-Trichloroaniline and Conversion to 2,4,5-Trichlorobenzenethiol

This final step involves the conversion of the aniline to a diazonium salt, which is then reacted to form the thiol.

- Materials: 2,4,5-trichloroaniline, sodium nitrite, hydrochloric acid, potassium ethyl xanthate.
- Procedure:
 - Dissolve 2,4,5-trichloroaniline in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.
 - Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt solution. Maintain the temperature below 5°C.
 - In a separate flask, prepare a solution of potassium ethyl xanthate in water.
 - Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A xanthate ester intermediate will form and may precipitate.
 - Allow the mixture to warm to room temperature and then heat gently to decompose the xanthate ester to the corresponding thiol.
 - Extract the 2,4,5-Trichlorobenzenethiol with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic extract with water and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield the crude product.
 - The crude 2,4,5-Trichlorobenzenethiol can be further purified by recrystallization or distillation under reduced pressure.



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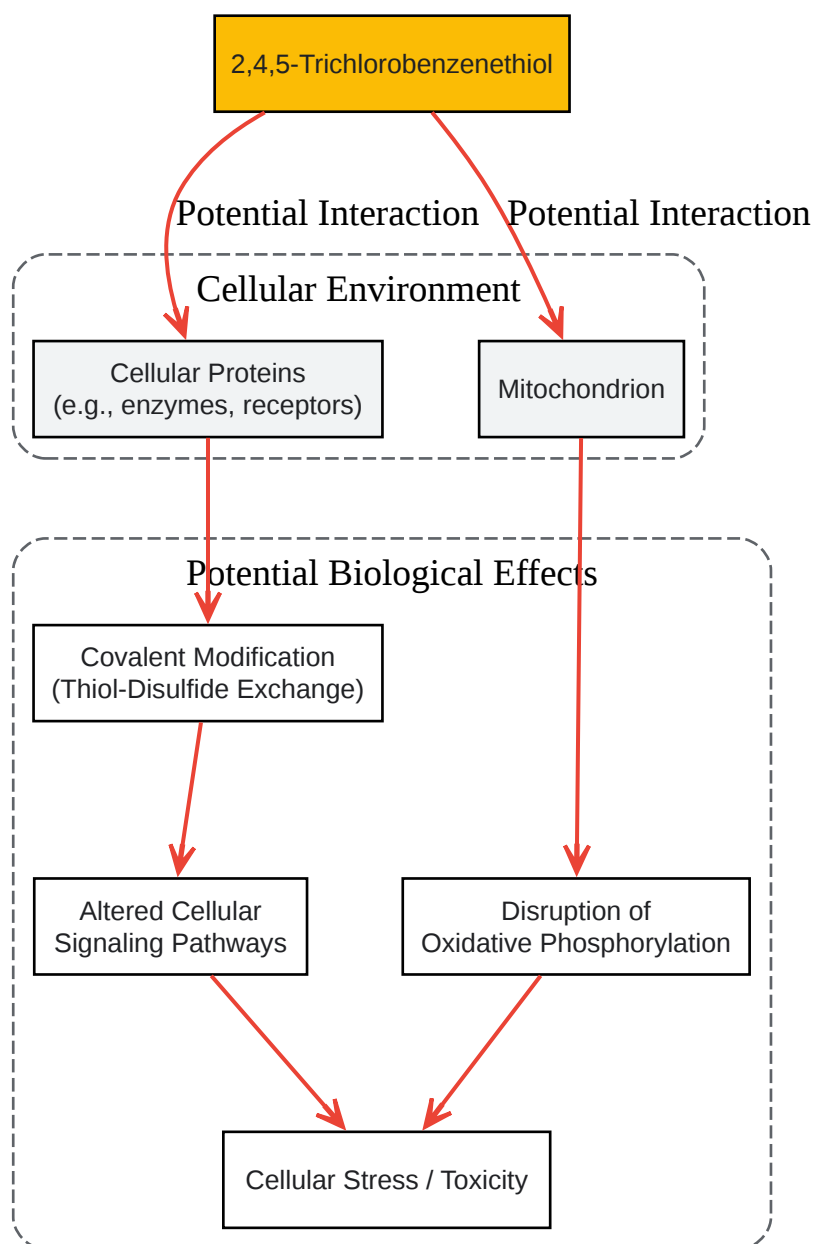
Caption: Synthetic pathway for 2,4,5-Trichlorobenzenethiol.

Biological Activity and Potential Signaling Pathways

Direct research on the specific biological activities and signaling pathway interactions of 2,4,5-Trichlorobenzenethiol is limited in publicly accessible literature. However, based on the known activities of structurally similar compounds, such as 2,4,5-trichlorophenol and other chlorinated aromatic compounds, we can infer potential areas of biological relevance.

Chlorinated phenols are known to be uncouplers of oxidative phosphorylation, which disrupts the mitochondrial electron transport chain and ATP synthesis. It is plausible that 2,4,5-Trichlorobenzenethiol could exhibit similar effects due to its structural similarity.

The thiol group is also a reactive moiety that can interact with biological macromolecules. It could potentially interact with cysteine residues in proteins, leading to altered protein function. This could impact various signaling pathways, although specific targets have not been identified for this particular compound.



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Caption: Postulated biological interactions of 2,4,5-Trichlorobenzenethiol.

Conclusion

2,4,5-Trichlorobenzenethiol is a specialty chemical with potential applications in materials science and as a synthetic intermediate. While direct biological data is scarce, its structural similarity to other chlorinated aromatic compounds suggests potential for biological activity that warrants further investigation, particularly for researchers in toxicology and drug development.

The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. As with all halogenated aromatic compounds, appropriate safety precautions should be taken during its handling and synthesis.

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References

- 1. cymitquimica.com [cymitquimica.com]
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